molecular formula C22H20FN B12588930 N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline CAS No. 610754-72-8

N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline

Cat. No.: B12588930
CAS No.: 610754-72-8
M. Wt: 317.4 g/mol
InChI Key: UUGJJDGMBCGNMU-UHFFFAOYSA-N
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Description

N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is a fluorinated aromatic amine characterized by a central butenyl chain substituted with two phenyl groups at the 4-position and a 3-fluoroaniline moiety at the terminal nitrogen. The compound’s structure combines steric bulk from the diphenylbutenyl group with the electronic effects of the fluorine atom, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

610754-72-8

Molecular Formula

C22H20FN

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4,4-diphenylbut-3-enyl)-3-fluoroaniline

InChI

InChI=1S/C22H20FN/c23-20-13-7-14-21(17-20)24-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,24H,8,16H2

InChI Key

UUGJJDGMBCGNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCNC2=CC(=CC=C2)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline typically involves the reaction of 4,4-diphenylbut-3-en-1-ylamine with 3-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing the signaling pathways and cellular responses.

Comparison with Similar Compounds

3-Fluoroaniline

  • Structure : A primary aromatic amine with a fluorine substituent at the meta position.
  • Applications: Used as a biomarker in bacterial detection (e.g., Pseudomonas aeruginosa), with studies showing 3-fluoroaniline concentrations ranging from 1.2–4.6 mg/mL in P. aeruginosa cultures after 6 hours .
  • Detection : Linear calibration ranges (0–20 µg/mL) and low limits of detection (LOD) via SPME-GC-MS, attributed to fluorine’s electronegativity enhancing volatility and detection sensitivity .
  • Comparison: Unlike N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline, 3-fluoroaniline lacks steric hindrance, making it more volatile but less thermally stable.

3-Chloro-N-phenyl-phthalimide

  • Structure : A chlorinated isoindole-1,3-dione derivative with a phenyl group at the nitrogen.
  • Applications: Serves as a monomer for polyimide synthesis due to its planar aromatic system and halogen-mediated reactivity .
  • Comparison: The chlorine atom in this compound enhances electrophilic substitution reactivity compared to fluorine. However, the target compound’s fluorine may offer superior metabolic stability and reduced toxicity.

Physicochemical and Analytical Properties

Table 1: Comparative Properties of this compound and Analogues

Property This compound 3-Fluoroaniline 3-Chloro-N-phenyl-phthalimide
Molecular Weight ~345.4 g/mol 111.1 g/mol 257.7 g/mol
Halogen Fluorine (σp = +0.06) Fluorine Chlorine (σp = +0.23)
Volatility Low (steric hindrance) High Very low (crystalline solid)
Detection Method Likely LC-MS (due to low volatility) SPME-GC-MS XRD, NMR
Biological Role Potential prodrug/metabolite precursor Bacterial biomarker Polymer precursor

Key Findings:

  • Electronic Effects: Fluorine’s inductive effect in this compound may enhance resonance stabilization of the aniline group, affecting its acidity (pKa) compared to non-fluorinated analogues.

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